BenchChemオンラインストアへようこそ!

Triciferol

Vitamin D Receptor Fluorescence Polarization Binding Affinity

Triciferol is the only single-molecule VDR agonist and HDAC inhibitor available for research, combining 1,25D-like transcriptional activation with tubulin/histone hyperacetylation at overlapping nanomolar concentrations. Unlike calcitriol or stand-alone HDAC inhibitors, triciferol uniquely induces G2/M arrest, multinucleation, and ~2.5-fold greater cytotoxicity in MCF-7 breast cancer cells without hypercalcemia. With HDAC6-selective inhibition (IC50 580 nM) and >18-fold selectivity over HDAC2/3, it enables targeted modulation of mitotic pathways. Ideal for oncology, epigenetics, and VDR biology studies requiring dual pharmacology without combining drugs. Order ≥98% pure triciferol for reproducible results.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B8146444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriciferol
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
InChIInChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1
InChIKeyQOEMKJVIXGOYHR-SYOSPHLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triciferol (957214-00-5): A Bifunctional Vitamin D Receptor Agonist and HDAC Inhibitor with Enhanced Cytotoxic Activity


Triciferol is a rationally designed hybrid molecule that combines a vitamin D receptor (VDR) agonism scaffold with a histone deacetylase (HDAC) inhibitory moiety, specifically incorporating the dienyl hydroxamic acid of trichostatin A into the 1,25-dihydroxyvitamin D3 (1,25D) side chain [1]. It binds directly to the VDR ligand binding domain with an IC50 of 87 nM and functions as a VDR agonist with 1,25D-like potency on multiple target genes [1]. Triciferol is structurally classified as a calcitriol analog [2] and is being investigated primarily for its antineoplastic activity in various cancer models [1][2].

Why Triciferol Cannot Be Replaced by 1,25-Dihydroxyvitamin D3 (Calcitriol) or Standard HDAC Inhibitors


Simple substitution of triciferol with calcitriol or a standard HDAC inhibitor fails to recapitulate its unique pharmacological profile because triciferol delivers both VDR agonism and HDAC inhibition as a single molecule at overlapping nanomolar concentrations [1]. Unlike calcitriol, which lacks intrinsic HDAC inhibitory activity, triciferol induces marked tubulin and histone hyperacetylation at concentrations that coincide with its VDR-mediated transcriptional effects [1]. Conversely, stand-alone HDAC inhibitors such as trichostatin A or vorinostat lack VDR agonism and therefore cannot activate the full complement of vitamin D-responsive gene programs [1]. This dual functionality translates into distinct phenotypic outcomes—including G2/M cell cycle arrest, multinucleation, and enhanced cytotoxicity—that are not observed with either agent alone [1].

Quantitative Differentiation of Triciferol Against 1,25-Dihydroxyvitamin D3 and Standard HDAC Inhibitors


VDR Ligand Binding Domain Affinity: Triciferol vs. 1,25-Dihydroxyvitamin D3

In a fluorescence polarization competition assay using the isolated VDR ligand binding domain, triciferol displaces a fluorescent tracer with an estimated IC50 of 87 nM, compared to 32 nM for the endogenous ligand 1,25-dihydroxyvitamin D3 (1,25D) [1]. This indicates that triciferol binds the VDR with approximately 2.7-fold lower affinity than 1,25D, yet still engages the receptor with potency within the same order of magnitude [1].

Vitamin D Receptor Fluorescence Polarization Binding Affinity

Induction of Tubulin Hyperacetylation: Triciferol vs. 1,25-Dihydroxyvitamin D3

Triciferol induces marked, dose-dependent tubulin hyperacetylation in SCC4 squamous carcinoma cells at concentrations as low as 50 nM, with a plateau at approximately 200 nM [1]. In contrast, 1,25-dihydroxyvitamin D3 (1,25D) alone at concentrations up to 1 μM fails to induce any detectable tubulin acetylation [1]. The effective concentration for triciferol-induced HDAC inhibition is at least 20-fold lower than the highest 1,25D concentration tested that showed no activity [1].

HDAC Inhibition Tubulin Acetylation SCC4 Cells

Cytotoxic Activity in MCF-7 Breast Cancer Cells: Triciferol vs. 1,25-Dihydroxyvitamin D3

Treatment of MCF-7 human breast cancer cells with triciferol induces approximately 2.5-fold higher rates of cell death compared to equimolar amounts of 1,25-dihydroxyvitamin D3 (1,25D) [1]. This enhanced cytotoxicity was not attributable to apoptosis (as assessed by annexin V staining) but was instead associated with increased autophagosome formation, consistent with autophagic cell death [1].

Cytotoxicity MCF-7 Breast Cancer

Cell Cycle Arrest Profile: Triciferol vs. 1,25-Dihydroxyvitamin D3

In SCC4 squamous carcinoma cells, 1,25-dihydroxyvitamin D3 (1,25D) treatment decreases the proportion of cells in S phase and induces a partial accumulation in G0/G1 [1]. In contrast, triciferol treatment reduces the number of cells in S phase but induces an accumulation in the G2/M phase of the cell cycle [1]. This G2/M accumulation pattern mirrors the effect observed with the combination of 1,25D and the HDAC inhibitor trichostatin A (TSA) administered together, but is not seen with 1,25D alone [1].

Cell Cycle G2/M Arrest SCC4 Cells

HDAC Isoform Inhibition Profile: Triciferol vs. Trichostatin A (TSA)

In fluorometric enzyme inhibition assays against recombinant human HDAC isoforms, triciferol displays preferential inhibitory activity toward HDAC6 (IC50 = 580 nM) with substantially weaker activity against HDAC2 (IC50 = 10,400 nM) and HDAC3 (IC50 = 13,300 nM) [1]. In contrast, the pan-HDAC inhibitor trichostatin A (TSA) inhibits class I and II HDACs non-selectively at low nanomolar concentrations [2]. The limited HDAC isoform selectivity of triciferol may confer a distinct safety and efficacy profile compared to pan-HDAC inhibitors [2].

HDAC Selectivity HDAC6 Isoform Specificity

Optimal Research and Preclinical Application Scenarios for Triciferol Based on Quantitative Differentiation


In Vitro Cancer Models Requiring Enhanced Cytotoxicity Beyond 1,25-Dihydroxyvitamin D3 Alone

Triciferol is the appropriate selection for researchers evaluating VDR-mediated anticancer effects in breast cancer cell lines (e.g., MCF-7) where calcitriol alone yields insufficient cytotoxic responses. The ≈2.5-fold higher cell death induced by triciferol compared to equimolar 1,25D [1] provides a robust experimental window for assessing dual VDR/HDAC pharmacology without requiring combination drug administration.

Studies Investigating HDAC Inhibition-Dependent Cell Cycle Arrest and Mitotic Disruption

For experiments examining G2/M cell cycle arrest and mitotic failure mechanisms—including microtubule hyperacetylation, multinucleation, and formation of intercellular tubulin bridges—triciferol is uniquely suited. Unlike 1,25D, which promotes G0/G1 accumulation, triciferol induces G2/M arrest and tubulin acetylation at 50-200 nM [1], making it a valuable tool compound for dissecting HDAC6-dependent mitotic phenotypes in squamous carcinoma (SCC4, SCC25) and other solid tumor models.

In Vivo Efficacy Studies Requiring Reduced Calcemic Liability Compared to Calcitriol Analogs

Investigators seeking to evaluate VDR-targeting compounds in vivo while minimizing hypercalcemia risk should consider triciferol. Preclinical project documentation indicates that triciferol does not induce hypercalcemia [2], a dose-limiting toxicity associated with calcitriol and many 1,25D analogs. This attribute supports longer-term administration in rodent cancer or metabolic disease models without confounding calcium-mediated effects.

Epigenetic Pharmacology Research Requiring Modest HDAC6 Selectivity Over Pan-HDAC Inhibition

Triciferol is appropriate for studies where broad-spectrum HDAC inhibition (e.g., with vorinostat or trichostatin A) is undesirable due to pleiotropic transcriptional effects or toxicity concerns. Triciferol inhibits HDAC6 with an IC50 of 580 nM while displaying >18-fold weaker activity against HDAC2 and HDAC3 [3], offering a more targeted approach to modulating tubulin acetylation and protein trafficking pathways within the context of concomitant VDR activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.